DL-Ethionine sulfone
Description
Significance of Sulfur-Containing Amino Acids in Biological Systems
Sulfur-containing amino acids are indispensable for a vast array of biological functions. researchgate.net The two proteinogenic (protein-building) sulfur-containing amino acids are methionine and cysteine. nih.gov Methionine serves as the initiating amino acid in the synthesis of most eukaryotic proteins. nih.gov Cysteine is critical for protein structure and folding through the formation of disulfide bonds, which act as molecular staples to stabilize protein architecture. nih.gov
Beyond their structural roles, these amino acids are central to cellular metabolism. They are precursors to numerous essential molecules, including the master antioxidant glutathione (B108866), taurine, and the gaseous transmitter hydrogen sulfide (B99878). cambridge.org As such, they are deeply involved in controlling the cellular oxidative status and protecting against damage from reactive oxygen species (ROS). researchgate.netcambridge.org Their metabolism is also intrinsically linked to methylation processes, which are vital for epigenetic regulation of gene expression. cambridge.orgcreative-proteomics.com
Overview of Methionine and Ethionine Metabolism and Their Biological Roles
Methionine is an essential amino acid, meaning it must be obtained from the diet. Its metabolic journey begins with its activation to S-adenosylmethionine (SAM), a molecule of extraordinary versatility. nih.gov SAM is the universal methyl donor for hundreds of crucial methylation reactions, impacting DNA, RNA, proteins, and lipids. creative-proteomics.comyoutube.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov Homocysteine stands at a critical metabolic branchpoint: it can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. nih.govcreative-proteomics.com This pathway is not only the primary route for cysteine synthesis in the body but also a key component of antioxidant defense through the production of glutathione. youtube.com
Ethionine is a non-proteinogenic amino acid and a well-known structural analog of methionine, differing only by the presence of an ethyl group instead of a methyl group. This structural similarity allows ethionine to act as an antimetabolite, effectively hijacking methionine's metabolic machinery. It can be converted to S-adenosylethionine (SAE), which disrupts the essential methylation reactions normally carried out by SAM. This interference with methylation can have profound effects on cellular function.
Position of DL-Ethionine Sulfone within Related Metabolic and Oxidation Pathways
The sulfur atom in methionine is susceptible to oxidation by reactive oxygen species (ROS), a natural byproduct of aerobic metabolism. This oxidation is a stepwise process. First, methionine is oxidized to form methionine sulfoxide (B87167), a reaction that is reversible through the action of enzymes called methionine sulfoxide reductases (Msrs). researchgate.netnih.gov This cyclic oxidation and reduction of methionine is considered a significant antioxidant mechanism, scavenging ROS and protecting proteins from irreversible damage. researchgate.netnih.gov
However, methionine sulfoxide can be further oxidized to form methionine sulfone. This second oxidation step is generally considered biologically irreversible. nih.gov
Methionine → Methionine Sulfoxide → Methionine Sulfone
This compound occupies an analogous position in the metabolic and oxidative fate of ethionine. Just as methionine is oxidized, ethionine can also be oxidized. Studies in rats have shown that a significant portion of administered ethionine is rapidly oxidized to ethionine sulfoxide. nih.gov Further oxidation of ethionine sulfoxide leads to the formation of this compound (also known as 2-amino-4-ethylsulfonylbutanoic acid). scbt.com Therefore, this compound is the terminal, irreversibly oxidized product of ethionine, paralleling the formation of methionine sulfone from methionine.
Rationale for Academic Investigation into the Biological Implications of this compound
The academic interest in this compound stems from several key areas. Since ethionine is a known antimetabolite used in research to study the effects of methylation inhibition, understanding its metabolic products, including the sulfone, is crucial for a complete picture of its biological activity.
Furthermore, the formation of sulfone derivatives of amino acids has direct implications for protein function and cellular signaling. Research has shown that certain enzymes, such as human neutrophil elastase, can exhibit a specific preference for methionine sulfone over methionine or methionine sulfoxide. nih.gov This suggests that the presence of a sulfone moiety can alter molecular interactions and target proteins for specific biological processes. Investigating this compound allows researchers to explore whether its ethyl-sulfonyl group confers unique biological activities or interactions compared to the methyl-sulfonyl group of methionine sulfone. For instance, studies developing synthetic peptides for therapeutic purposes have incorporated methionine sulfone moieties to enhance potency and selectivity, providing a rationale to explore analogous ethionine sulfone structures for similar or novel applications. acs.org
The study of such oxidized metabolites also provides insight into conditions of high oxidative stress, where the irreversible oxidation of methionine and its analogs may serve as a biomarker of cumulative oxidative damage.
Data Tables
Table 1: Comparison of Related Amino Acids and Their Sulfone Derivatives
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Characteristic |
| DL-Methionine | C₅H₁₁NO₂S | 149.21 | Essential, proteinogenic amino acid |
| DL-Ethionine | C₆H₁₃NO₂S | 163.24 | Methionine antagonist, non-proteinogenic |
| DL-Methionine sulfone | C₅H₁₁NO₄S | 181.21 | Irreversibly oxidized form of methionine |
| This compound | C₆H₁₃NO₄S | 195.20 | Irreversibly oxidized form of ethionine |
Table 2: Key Metabolic Roles
| Molecule | Primary Biological Function(s) |
| S-adenosylmethionine (SAM) | Primary methyl group donor in cellular methylation reactions. nih.gov |
| S-adenosylethionine (SAE) | Inhibitor of methylation reactions by acting as an analog of SAM. |
| Homocysteine | Metabolic intermediate; precursor for methionine regeneration or cysteine synthesis. nih.gov |
| Glutathione | Major cellular antioxidant, synthesized from cysteine. cambridge.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-ethylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPFRFWQYLQKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412507 | |
| Record name | DL-Ethionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103364-66-5 | |
| Record name | DL-Ethionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Ethionine sulfone | |
| Source | European Chemicals Agency (ECHA) | |
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Formation and Metabolic Derivations of Dl Ethionine Sulfone
Biochemical Pathways of DL-Ethionine Sulfone Formation
The oxidation of sulfur-containing amino acids like methionine and ethionine can lead to the formation of sulfoxides and subsequently sulfones. This involves the addition of oxygen atoms to the sulfur atom.
Enzymatic Catalysis and Biotransformation Mechanisms Leading to Sulfone Formation
While enzymatic systems are primarily known for the reversible oxidation of methionine to methionine sulfoxide (B87167) via methionine sulfoxide reductases (MsrA and MsrB), the direct enzymatic formation of the sulfone is less commonly discussed in the provided search results. However, some studies on microbial biotransformation of sulfur compounds mention the formation of sulfones as a product of enzymatic oxidation, although specific enzymes catalyzing the direct conversion of ethionine or ethionine sulfoxide to ethionine sulfone are not explicitly detailed in the context of ethionine in these results. For instance, some microorganisms can catalyze sulfoxidation reactions, leading to the formation of sulfoxides, and further oxidation can yield sulfones mdpi.com.
Non-Enzymatic Oxidative Processes and Reactive Oxygen Species Involvement
Non-enzymatic oxidation is a significant pathway for the formation of amino acid sulfoxides and sulfones. Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO•), are known to oxidize methionine residues in proteins, initially forming methionine sulfoxide, which can be further oxidized to methionine sulfone reactome.orgresearchgate.netnih.gov. Similarly, DL-ethionine, possessing a thioether group analogous to methionine, is susceptible to oxidation by ROS. This non-enzymatic process can lead to the formation of DL-ethionine sulfoxide and then this compound. This oxidation can occur both in vitro and in vivo nih.gov. Methionine, and by analogy ethionine, are readily oxidized by various reactive species researchgate.net.
Metabolic Relationship to DL-Ethionine and its Sulfoxide Metabolites
DL-Ethionine is an analog of methionine where an ethyl group replaces the methyl group. Its metabolism and transformation are therefore closely related to methionine metabolism. DL-Ethionine can be synthesized by certain bacteria, such as Escherichia coli, from precursors like sulfate (B86663) and methionine nih.govnih.gov. The metabolic relationship between DL-ethionine, DL-ethionine sulfoxide, and this compound involves sequential oxidation. DL-Ethionine is oxidized to DL-ethionine sulfoxide, and further oxidation of the sulfoxide yields this compound. While methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductases, suggesting a reversible modification for the sulfoxide form, the sulfone form (both of methionine and likely ethionine) is generally considered a more stable, and potentially irreversible, oxidation product under physiological conditions researchgate.netnih.gov. Some studies indicate that ethionine sulfoxide is similarly reduced by known methionine sulfoxide reductases researchgate.net.
Comparative Analysis with Methionine Oxidation Products (Sulfoxide and Sulfone)
The oxidation of both methionine and ethionine follows a similar pattern, yielding sulfoxide and sulfone derivatives. Methionine is oxidized to methionine sulfoxide (MetO), which exists as two diastereomers (S- and R-forms), and further oxidation produces methionine sulfone (MetO₂). reactome.orgresearchgate.netwikipedia.org. This two-step oxidation process is also observed for ethionine, leading to ethionine sulfoxide and ethionine sulfone. A key difference lies in the biological reversibility. Methionine sulfoxide reduction is catalyzed by specific enzymes (MsrA and MsrB) wikipedia.org. While ethionine sulfoxide can also be reduced by these enzymes researchgate.net, methionine sulfone is not known to be reduced back to methionine or methionine sulfoxide by biological pathways nih.gov. This suggests that ethionine sulfone, like methionine sulfone, is likely a metabolic end-product of oxidation.
Here is a comparison of the oxidation products:
| Compound | Parent Amino Acid | Oxidation State of Sulfur | Reversible by Known Enzymes |
| Methionine | Methionine | Thioether (-S-) | N/A |
| Methionine Sulfoxide | Methionine | Sulfoxide (S=O) | Yes (MsrA, MsrB) wikipedia.org |
| Methionine Sulfone | Methionine | Sulfone (O=S=O) | No nih.gov |
| DL-Ethionine | DL-Ethionine | Thioether (-S-) | N/A |
| DL-Ethionine Sulfoxide | DL-Ethionine | Sulfoxide (S=O) | Yes (likely by Msr) researchgate.net |
| This compound | DL-Ethionine | Sulfone (O=S=O) | No (likely) nih.gov |
Biological Occurrence and Analytical Characterization
This compound has been detected in biological systems, particularly in microbial contexts, highlighting its natural occurrence as a metabolic product or artifact of ethionine.
Detection and Quantification in Microbial Systems (e.g., Escherichia coli culture media and cellular extracts)
DL-Ethionine and this compound have been found in the culture medium and cellular extracts of Escherichia coli nih.govnih.gov. Early studies using techniques like paper chromatography and paper electrophoresis identified ethionine and ethionine sulfone in E. coli cultures. The presence of ethionine sulfone was noted, with some sources suggesting it can be an artifact nih.govnih.gov. Escherichia coli is known to synthesize ethionine nih.govnih.gov. The detection of ethionine sulfone in these systems indicates that the oxidative pathways capable of converting ethionine to its sulfone derivative are active or that oxidation occurs during handling and analysis. Analytical methods for detecting and quantifying amino acids and their derivatives, including sulfones, often involve techniques like ion-exchange chromatography and high-performance liquid chromatography (HPLC) coupled with various detection methods such as post-column derivatization with ninhydrin (B49086) or fluorescence detection europa.eufrontiersin.org. More advanced techniques like LC-MS are also used for the analysis and quantification of methionine oxidation products, which can be adapted for ethionine derivatives researchgate.netsigmaaldrich.comcaltech.edubiorxiv.org.
Here is a summary of detection in microbial systems:
| Microorganism | Sample Type | Compounds Detected | Notes | Source(s) |
| Escherichia coli | Culture medium, Cellular extracts | DL-Ethionine, this compound | Sulfone noted as potential artifact | nih.govnih.gov |
| Bacillus megaterium | Cellular extracts, Growth media | Ethionine | Ethionine sulfone not explicitly mentioned | nih.gov |
| Pseudomonas aeruginosa | Cellular extracts, Growth media | Ethionine | Ethionine sulfone not explicitly mentioned | nih.gov |
| Aerobacter aerogenes | Cellular extracts, Growth media | Ethionine | Ethionine sulfone not explicitly mentioned | nih.gov |
Identification in Other Biological Matrices and In Vivo Systems (if applicable)
The identification of this compound in biological matrices is less commonly reported compared to its precursor, DL-ethionine, or the related methionine sulfone. However, research has indicated the presence of ethionine and its sulfone derivative in microbial systems. Ethionine and ethionine sulfone were identified in the cellular extracts and growth media of several bacterial species, including Escherichia coli, Bacillus megaterium, Pseudomonas aeruginosa, and Aerobacter aerogenes. In this context, ethionine sulfone was noted as an artifact.
The identification of ethionine sulfone in bacterial cultures highlights its potential presence in microorganisms. While DL-ethionine is utilized in in vivo studies, for instance, to induce oxidative stress or accelerate carcinogenesis in animal models, the direct detection or quantification of this compound in these specific mammalian in vivo systems is not explicitly detailed in the provided search results.
By analogy, oxidized forms of methionine, such as methionine sulfoxide, have been detected in various mammalian biological matrices, including plasma and urine, and within proteins in tissues, particularly under conditions of oxidative stress, aging, and disease fishersci.ca. This suggests that if DL-ethionine is present and undergoes oxidation in mammalian systems, its sulfone derivative could potentially be found, although specific evidence for this compound in these contexts is limited in the provided information.
A summary of bacterial species where ethionine and ethionine sulfone were identified is presented in the table below:
| Biological System | Compound(s) Identified | Notes |
| Escherichia coli | Ethionine, Ethionine sulfone | Sulfone noted as artifact |
| Bacillus megaterium | Ethionine | |
| Pseudomonas aeruginosa | Ethionine | |
| Aerobacter aerogenes | Ethionine |
Advanced Chromatographic and Spectrometric Methodologies for Structural Elucidation and Quantification
The structural elucidation and quantification of this compound, like other polar and potentially low-abundance metabolites, typically rely on advanced analytical techniques, primarily involving the coupling of chromatography with mass spectrometry.
Chromatographic methods, particularly liquid chromatography (LC), are essential for separating this compound from complex biological matrices or reaction mixtures before detection. Reversed-phase LC is a commonly employed mode due to its compatibility with mass spectrometry ionization techniques like electrospray ionization (ESI) uni.lu.
Mass spectrometry (MS) is a powerful tool for both identifying the structure of this compound and quantifying its presence. ESI-MS is widely applicable for analyzing a broad range of molecules, including small organic compounds like amino acid derivatives uni.lu. For structural elucidation, tandem mass spectrometry (MS/MS) is crucial. By fragmenting the precursor ion of this compound and analyzing the resulting product ions, characteristic fragmentation patterns can be obtained, providing detailed information about its chemical structure.
Quantification of this compound in complex samples often utilizes LC coupled with triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. These modes offer high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions characteristic of the analyte.
Chemical derivatization can be employed to enhance the analytical capabilities of LC-MS for compounds like this compound. Derivatization can improve chromatographic separation, increase ionization efficiency, and facilitate fragmentation in MS/MS, thereby enhancing sensitivity and selectivity for both structural elucidation and quantification. While the specific derivatization strategies for this compound are not detailed in the provided information, methods targeting amino or carboxyl groups are common for amino acids and their derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is another technique valuable for structural elucidation, providing detailed information about the molecular structure. Although LC-MS can often provide sufficient structural information, particularly with the aid of derivatization and fragmentation analysis, NMR remains a powerful complementary technique, especially when higher purity samples are available.
Studies on the analysis of oxidized methionine residues in proteins and peptides further demonstrate the applicability of these chromatographic and spectrometric approaches to oxidized sulfur amino acids, providing a strong methodological basis for the analysis of this compound fishersci.ca.
Molecular Interactions and Biochemical Mechanisms of Action
Interaction with Cellular Macromolecules
DL-Ethionine sulfone can interact with various cellular macromolecules, potentially altering their structure and function.
Protein-DL-Ethionine Sulfone Adduct Formation and Conformational Impact
While direct studies on this compound adduct formation are limited in the provided search results, research on related sulfone compounds and methionine oxidation provides relevant insights. Protein oxidation, particularly of sulfur-containing amino acids like methionine and cysteine, can lead to the formation of protein adducts nih.govrsc.org. Methionine can be oxidized to methionine sulfoxide (B87167) and further to methionine sulfone nih.gov. Methionine sulfone is considered a stable modification, unlike the reversible oxidation to methionine sulfoxide nih.gov. The formation of protein adducts can influence protein function and serve as markers of oxidative damage rsc.orgdntb.gov.ua. The sulfonyl group of related sulfone compounds has been observed to form hydrogen bonds with protein donors or structural water molecules, and also engage in van der Waals interactions with aliphatic groups nih.govacs.org. These interactions can potentially impact protein conformation and binding.
Interactions with Lipids and Membrane Structures
Research on DL-ethionine indicates it can inhibit the uptake and transport of lipids in the small intestine of rats nih.gov. This inhibition was linked to impaired mucosal reesterification of fatty acids to triglycerides and decreased transport of wall lipids, potentially due to an impairment of chylomicron completion nih.gov. This suggests that DL-ethionine, and potentially its sulfone derivative, can interfere with lipid metabolism and transport processes, which are intrinsically linked to membrane structures. Studies on protein-lipid interactions in food models also highlight how protein oxidation and the three-dimensional structure of proteins can affect their interaction with lipids helsinki.fi. While not specific to this compound, this underscores the potential for modified amino acids or their derivatives to influence protein-lipid associations.
Specific Binding Sites and Modes of Interaction within Proteins (e.g., hydrogen bonding, hydrophobic contacts)
Studies on the interactions of sulfonyl groups within proteins provide insights into how this compound might bind. Analysis of protein structure databases reveals that sulfonyl groups can participate in hydrogen bonding, with approximately 30% of sulfones and sulfonamides forming hydrogen bonds nih.govacs.org. These hydrogen bonds can occur with protein donors or water molecules nih.gov. Additionally, sulfonyl groups are frequently found in proximity to aliphatic carbon atoms, indicating the involvement of hydrophobic interactions nih.govacs.org. The methionine-aromatic motif, involving interactions between methionine sulfur and aromatic residues, is another type of non-covalent interaction observed in protein structures that contributes to stability nih.govnih.gov. Oxidation of methionine can strengthen this interaction nih.gov. While this compound has a sulfone group rather than a simple thioether sulfur, the principle of sulfur-containing functional groups engaging in both hydrogen bonding and hydrophobic contacts is relevant nih.govacs.orgcambridgemedchemconsulting.com. Specific examples of sulfone interactions include those observed in the binding site of ligands within proteins, where sulfonyl groups form van der Waals interactions with nonpolar atoms and weak hydrogen bonds with Cα-H donors nih.gov. In the context of human neutrophil elastase (HNE), molecular modeling suggests that methionine sulfone residues can insert into binding pockets, aided by potential hydrogen bonds with the protein backbone mdpi.com.
Modulation of Critical Biochemical Pathways
This compound's structural similarity to methionine suggests potential interference with methionine-dependent pathways.
Impact on Amino Acid Homeostasis and Protein Synthesis Fidelity
DL-Ethionine, the parent compound, is known as a methionine antagonist and can interfere with cellular processes that utilize ATP ebi.ac.uk. It has been shown to inhibit protein synthesis, although it is a far more potent inhibitor of RNA synthesis ebi.ac.ukresearchgate.net. The inhibition of protein synthesis by DL-ethionine appears to be linked to a decrease in ATP concentration researchgate.net. While the direct impact of this compound on amino acid homeostasis and protein synthesis fidelity is not explicitly detailed in the search results, its structural relationship to ethionine and methionine suggests it could potentially interfere with these processes. Methionine is an essential amino acid crucial for protein synthesis, acting as the start codon in eukaryotes and archaea, and its derivative N-formylmethionine is used in bacteria libretexts.orgwikipedia.org. Methionine is also involved in various metabolic pathways, including the synthesis of other sulfur-containing compounds and serving as a methyl donor via S-adenosylmethionine (SAM-e) wikipedia.orgnih.gov. Interference with methionine metabolism by an analog like this compound could potentially disrupt amino acid homeostasis and impact the availability of methionine for protein synthesis and other critical pathways. Studies on protein synthesis fidelity highlight the importance of accurate aminoacyl-tRNA selection and the potential for misincorporation of amino acids, which can be influenced by various factors libretexts.orgnih.gov. While not directly linked to this compound, the concept of amino acid analogs affecting the accuracy of protein synthesis is relevant.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5240418 |
| L-Methionine sulfone | 445282 |
| DL-Methionine sulfone | 69961 |
| DL-Ethionine | 853 |
| L-Methionine | 5907 |
| Methionine sulfoxide | 6994316 |
| S-Adenosylmethionine | 104294 |
| Cysteine | 586 |
| Homocysteine | 778 |
| Adenosine (B11128) triphosphate | 5957 |
Interactive Data Table Example (Illustrative based on search result types, actual data for this compound interactions is limited)
| Interaction Type | Observed with (Example from search) | Description | Potential Relevance to this compound |
| Hydrogen Bonding | Sulfonyl groups in proteins nih.govacs.org | Interaction with protein donors or water molecules. | Likely, due to the sulfonyl group. |
| Hydrophobic Contacts | Sulfonyl groups near aliphatic C nih.govacs.org | Van der Waals interactions with nonpolar regions. | Likely, due to the ethyl and butyl chains. |
| Adduct Formation | Oxidized methionine in proteins nih.gov | Covalent modification of proteins. | Possible, particularly under oxidative stress. |
| Binding Pocket Insertion | Methionine sulfone in HNE mdpi.com | Fitting into specific protein binding sites. | Possible, depending on the protein structure. |
Disruption of Transmethylation and Transsulfuration Cycles
The transmethylation and transsulfuration pathways are central to methionine metabolism. Methionine is converted to S-adenosylmethionine (SAM), a primary methyl donor in numerous biological methylation reactions. SAM is then hydrolyzed to S-adenosylhomocysteine (SAH), which is subsequently converted to homocysteine. Homocysteine sits (B43327) at a metabolic branch point; it can either be remethylated back to methionine or enter the transsulfuration pathway, where it is converted to cysteine via cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). semanticscholar.orgwikipedia.orgmdpi.comresearchgate.net This pathway is the primary route for cysteine biosynthesis in mammals and plays a crucial role in producing precursors for glutathione (B108866) synthesis. semanticscholar.orgnih.gov
Ethionine, a structural analog of methionine with an ethyl group in place of the methyl group, is known to disrupt these pathways. Ethionine can be converted to S-adenosylethionine (SAE), which can act as an ethyl donor in transethylation reactions, analogous to SAM's role as a methyl donor. The formation of SAE can deplete ATP and interfere with transmethylation. ebi.ac.uk The specific mechanisms by which this compound influences these cycles are not extensively detailed in the available literature. However, given its structural relationship to ethionine and methionine sulfone, it is plausible that it could interact with enzymes involved in methionine and homocysteine metabolism. Further research is needed to elucidate the precise interactions of this compound within the transmethylation and transsulfuration pathways.
Alterations in Cellular Energetics and Adenosine Triphosphate Metabolism
Cellular energetics, particularly the availability and utilization of adenosine triphosphate (ATP), are vital for numerous cellular processes. Methionine metabolism itself is an energy-consuming process, notably the synthesis of SAM from methionine and ATP, catalyzed by methionine adenosyltransferase. nih.gov The disruption of methionine metabolism, such as inhibiting methionine synthase activity, can lead to decreased ATP levels and impaired cellular energetics. researchgate.netresearchgate.net
Role in Oxidative Stress Induction and Antioxidant Defense Systems
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates or repair the resulting damage. researchgate.netnih.gov Sulfur-containing amino acids like methionine and cysteine are particularly susceptible to oxidation. Methionine residues in proteins can be oxidized by ROS to form methionine sulfoxide. mdpi.commdpi.comnih.govchemprob.orgnih.govmdpi.comhmdb.cawikipedia.org Methionine sulfoxide can be further oxidized to methionine sulfone under stronger oxidative conditions. mdpi.comnih.govchemprob.orgmdpi.com
Cells possess antioxidant defense systems to counteract oxidative damage. A key enzymatic system involves methionine sulfoxide reductases (Msrs), which can reduce methionine sulfoxide back to methionine, thereby repairing oxidized proteins and contributing to the cellular antioxidant capacity. mdpi.comnih.govnih.govmdpi.comhmdb.cawikipedia.orgnih.govmdpi.comnih.gov These reductases are stereospecific, with MsrA reducing methionine-S-sulfoxide and MsrB reducing methionine-R-sulfoxide. nih.govmdpi.comhmdb.cawikipedia.orgmdpi.comnih.gov Unlike methionine sulfoxide, methionine sulfone is generally considered to be a more stable oxidation product that is not readily reduced back to methionine by methionine sulfoxide reductases. mdpi.comnih.govchemprob.orgmdpi.com
This compound, being a sulfone, is analogous to methionine sulfone in terms of the oxidation state of the sulfur atom. This suggests that this compound is likely not a substrate for methionine sulfoxide reductases and would persist in its oxidized form within the cell. While methionine sulfone can be used as a marker of oxidative damage to methionine residues, the direct role of this compound in inducing oxidative stress or actively participating in antioxidant defense mechanisms has not been explicitly demonstrated in the provided literature. Its presence could potentially be a consequence of ethionine oxidation under oxidative conditions.
Stereoisomeric Specificity and Enantiomeric Effects in Biological Activity
Chirality, the property of a molecule being non-superimposable on its mirror image, significantly influences the biological activity of many compounds, including amino acids and their derivatives. michberk.comacs.orgpsu.eduacs.org this compound contains at least two chiral centers: the alpha carbon atom (like in all amino acids except glycine) and the sulfur atom in the sulfone group. The oxidation of the sulfur in methionine or ethionine to a sulfoxide or sulfone creates a chiral center at the sulfur atom, in addition to the existing chirality at the alpha carbon. mdpi.compsu.edu This results in multiple possible stereoisomers. This compound, being a "DL" mixture, contains both the L and D enantiomers at the alpha carbon. Furthermore, the sulfone group can exist in different configurations (though the R/S designation for sulfones is based on priority rules around the sulfur).
The biological activity of chiral molecules can vary significantly between enantiomers due to stereospecific interactions with enzymes, receptors, and other biological molecules. michberk.compsu.eduacs.org For example, methionine sulfoxide exists as diastereomers (methionine-S-sulfoxide and methionine-R-sulfoxide), and the enzymes that reduce them, MsrA and MsrB, exhibit distinct stereospecificity. nih.govmdpi.comhmdb.cawikipedia.orgmdpi.comnih.gov Similarly, the L- and D-stereoisomers of ethionine have shown different potencies in inhibiting RNA synthesis. ebi.ac.uk
Cellular and Systemic Biological Effects of Dl Ethionine Sulfone
Cellular Cytotoxicity and Viability Assessments
Direct and extensive studies detailing the cellular cytotoxicity and viability assessments of pure DL-ethionine sulfone are not widely available in the current scientific literature. However, insights into its potential cytotoxic effects can be gleaned from studies on more complex molecules containing a sulfone moiety.
For instance, in the context of developing novel cancer therapeutics, a sulfone analogue of a macrocyclic peptide-based proteasome inhibitor demonstrated significant cytotoxic activity. The conversion of a sulfide (B99878) to a sulfone in one such inhibitor led to enhanced potency against D283-med and SF188 brain cancer cell lines, while exhibiting lower cytotoxicity against the H460 lung cancer cell line. nih.gov This suggests that the sulfone group can contribute to the cytotoxic potential of a larger molecule.
Table 1: Cytotoxicity of a Sulfone-Containing Proteasome Inhibitor Analogue nih.gov
| Cell Line | Compound (Sulfide form) IC₅₀ (nM) | Compound (Sulfone form) IC₅₀ (nM) |
|---|---|---|
| D283-med (Medulloblastoma) | 17 | Data suggests greater cytotoxicity |
| SF188 (Glioblastoma) | 87 | Data suggests greater cytotoxicity |
Morphological and Histopathological Changes in Tissues and Organs
There is a notable lack of published research specifically investigating the morphological and histopathological changes in tissues and organs resulting from exposure to this compound. Studies on the parent compound, DL-ethionine, have reported testicular lesions in rats following ingestion, but this cannot be directly extrapolated to its sulfone derivative. veterinaryworld.org Comprehensive histopathological studies are required to determine if this compound induces any tissue-level alterations.
Regulation of Gene Expression and Proteomic Profiles
Currently, there is no direct evidence from scientific studies on how this compound specifically regulates gene expression or alters proteomic profiles. Research in the broader field of proteomics has utilized vinyl sulfones as multi-purpose functions, but this pertains to the chemical properties of the sulfone group in experimental techniques rather than the biological effects of this compound on the proteome. uark.edu Global analysis of methionine oxidation has provided insights into the stability of the human proteome, but this focuses on the oxidation of methionine to methionine sulfoxide (B87167) and does not extend to the biological consequences of ethionine sulfone. researchgate.net
Influence on Metabolic Regulation and Physiological Parameters
The influence of this compound on metabolic regulation and physiological parameters appears to be linked to its bioavailability and metabolic fate. Studies in weanling rats have shown that DL-methionine sulfone is not utilized for growth, suggesting it is not readily metabolized to a biologically active form that can substitute for methionine. nih.gov This lack of utilization implies that it may not significantly participate in or disrupt metabolic pathways that rely on methionine.
In a study investigating the effects of different dietary methionine sources in pigs, a diet containing DL-2-hydroxy-4-(methylthio)butanoic acid (a methionine analogue) resulted in a decreased abundance of methionine sulfoxide and methionine sulfone in the small intestinal epithelium. unideb.hu This finding suggests that under normal physiological conditions, the formation of methionine sulfone is a regulated process and that different dietary sulfur sources can influence its endogenous levels. However, this study does not elucidate the direct physiological effects of administering this compound.
Comparative Biological Activity with Related Sulfur Amino Acid Analogs
The biological activity of this compound is best understood when compared to its parent compound, DL-ethionine, and the related oxidized form of methionine, DL-methionine sulfoxide.
DL-Ethionine
DL-ethionine is a well-known antagonist of methionine, and its toxicity has been studied in various in vitro and in vivo models. nih.gov For example, research has demonstrated growth inhibition in rats fed diets containing D-, L-, and DL-ethionine. researchgate.net In contrast, as mentioned previously, DL-methionine sulfone was found to be ineffective in supporting the growth of weanling rats, indicating a significant difference in their biological activities. nih.gov This suggests that the oxidation of the sulfur atom to a sulfone group drastically alters the molecule's ability to interfere with metabolic processes in the same manner as ethionine.
DL-Methionine Sulfoxide
DL-methionine sulfoxide is an intermediate in the oxidation of methionine. Unlike the sulfone, the sulfoxide can, to some extent, be reduced back to methionine in biological systems. nih.gov
A comparative study on the anti-inflammatory activity of methionine, methionine sulfoxide, and methionine sulfone found that the sulfone form was more active than the sulfoxide, although methionine itself was the most potent. nih.gov This indicates that the oxidation state of the sulfur atom plays a role in modulating this specific biological activity.
In terms of utilization, a study in weanling rats demonstrated that L-methionine sulfoxide could be utilized for growth, albeit with only about 60% of the efficiency of L-methionine, while L-methionine sulfone was not utilized at all. nih.gov This highlights a critical difference in the metabolic fate of the sulfoxide versus the sulfone form. The rat's limited capacity to reduce methionine sulfoxide to methionine allows it to partially fulfill the dietary requirement, a capability that is absent for the sulfone. nih.gov
Table 2: Comparative Utilization of Methionine Analogs for Growth in Weanling Rats nih.gov
| Compound | Utilization for Growth |
|---|---|
| L-Methionine | High |
| L-Methionine Sulfoxide | Moderate (approx. 60% of Methionine) |
These comparative data underscore that the biological effects of sulfur amino acid analogs are highly dependent on the nature of the alkyl group (ethyl vs. methyl) and the oxidation state of the sulfur atom.
DL-Methionine Sulfone
DL-methionine sulfone is the fully oxidized form of the essential amino acid DL-methionine, where the sulfur atom is bonded to two oxygen atoms. This oxidation can occur under conditions of oxidative stress. While the L-isomer, L-methionine sulfone, is a known animal metabolite, the biological implications of the racemic mixture, DL-methionine sulfone, are an area of ongoing research. nih.gov
Studies have explored the comparative biological activities of methionine and its oxidized derivatives, methionine sulfoxide and methionine sulfone. Research indicates that while methionine itself possesses significant anti-inflammatory properties, its oxidized counterparts, including the sulfone, exhibit varied activity. For instance, one study found that methionine sulfone was more active than methionine sulfoxide as an anti-inflammatory agent, although methionine remained the most potent of the three. researchgate.net Interestingly, the anti-inflammatory activity did not appear to correlate with the oxidation state of the sulfur atom or with hydroxyl radical scavenging activity, where methionine was the most active and the sulfone was the least active. researchgate.net
The metabolism and effects of the different stereoisomers of methionine and its derivatives are also a key area of investigation. The body's ability to utilize the D-isomer of methionine is less efficient than the L-isomer. chemicalbook.com DL-methionine, a racemic mixture, has been shown to influence liver metabolism by increasing D-amino acid oxidase (DAAO) activity, an enzyme responsible for converting D-amino acids to their L-forms. nih.govveterinaryworld.org This suggests that the D-component of DL-methionine sulfone would also require enzymatic conversion for full biological integration.
In broiler chickens, supplementation with DL-methionine was found to enhance liver metabolism and reduce oxidative stress, as indicated by lower serum glutathione (B108866) levels. veterinaryworld.org While L-methionine was more effective for weight gain, DL-methionine appeared to support liver function. veterinaryworld.org This highlights the distinct metabolic fates and systemic effects of the different isomers and their mixtures.
The presence of a sulfone group can significantly alter the biological activity of a molecule. Sulfones are a class of organosulfur compounds that have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.net The sulfone moiety in methionine has been noted in inhibitor drugs targeting human neutrophil elastase, suggesting a potential role in modulating enzyme activity. nih.gov
Interactive Data Table: Comparative Biological Activities of Methionine and its Oxidized Derivatives
| Compound | Anti-inflammatory Activity | Hydroxyl Radical Scavenging Activity |
| Methionine | Most Active | Most Active |
| Methionine Sulfoxide | Less Active than Methionine | Intermediate Activity |
| Methionine Sulfone | More Active than Sulfoxide | Least Active |
This table summarizes findings from a study comparing the biological activities of methionine and its oxidized forms. researchgate.net
Interactive Data Table: Effects of L-Methionine vs. DL-Methionine in Broilers
| Parameter | L-Methionine Supplementation | DL-Methionine Supplementation |
| Body Weight Gain | Greater | Lower than L-Methionine |
| Liver DAAO Activity | No significant change reported | Increased |
| Serum Glutathione | Higher (less reduction of oxidative stress) | Lower (greater reduction of oxidative stress) |
This table is based on a study comparing the effects of L- and DL-methionine supplementation in broiler chickens. veterinaryworld.org
Toxicological and Pathophysiological Roles
Mechanisms of Cellular and Organ Injury
Research on DL-Ethionine indicates that its toxicity stems from interference with key cellular processes, primarily those involving methionine metabolism. DL-Ethionine acts as an antimetabolite and methionine antagonist. ebi.ac.uk It interferes with the normal methylation of DNA and other methylation pathways. sigmaaldrich.comsigmaaldrich.com This interference can prevent amino acid incorporation into proteins and disrupt the cellular utilization of adenosine (B11128) triphosphate (ATP). ebi.ac.uk DL-Ethionine has been shown to induce the formation of acid in the liver and pancreas. biosynth.com Experimental models have demonstrated that DL-ethionine causes liver injury by inhibiting tissue repair mechanisms, such as DNA synthesis, leading to cell death. biosynth.com
Studies in mice have shown that DL-ethionine inhibits both hepatic RNA and protein synthesis. ebi.ac.ukebi.ac.uk Hepatic RNA synthesis was found to be more potently inhibited by DL-ethionine than protein synthesis. ebi.ac.ukebi.ac.uk The L isomer of ethionine was a more potent inhibitor of RNA synthesis compared to the D isomer. ebi.ac.ukebi.ac.uk
DL-Ethionine also leads to the accumulation of S-adenosylethionine (AdoEt) in the liver, which is thought to contribute to hypomethylation of hepatic DNA. ebi.ac.uk This hypomethylation appears to result from the accumulation of AdoEt coupled with decreased levels of S-adenosylmethionine (AdoMet). ebi.ac.uk
Contribution to Disease Pathogenesis
DL-Ethionine is known to contribute to the pathogenesis of several diseases, primarily through its disruptive effects on cellular metabolism and induction of tissue injury.
Role in Carcinogenesis Models (e.g., Hepatocarcinogenesis, Cholangiocarcinogenesis)
DL-Ethionine is considered a potent carcinogen and has been widely used in experimental models to induce cancer, particularly in the liver. ebi.ac.uk It is used as a dietary supplement to accelerate cholangiocarcinogenesis in vivo. sigmaaldrich.comfishersci.casigmaaldrich.comthermofisher.comchemicalbook.com Studies have investigated the correlation between DL-ethionine carcinogenesis in rats in both medium-term and long-term bioassay systems. nih.gov
The mechanism by which ethionine contributes to carcinogenesis is linked to its interference with methylation processes. By substituting for methionine, ethionine leads to the formation of S-adenosylethionine, which disrupts transmethylation reactions essential for various cellular functions, including DNA methylation. chemicalbook.com Hypomethylation of DNA in the target organ has been observed in ethionine-fed rats under conditions that cause tumors. ebi.ac.uk
Association with Organ-Specific Pathologies (e.g., Hepatic, Pancreatic, Renal Dysfunction)
DL-Ethionine is associated with pathologies in specific organs, most notably the liver and pancreas. It is a known hepatotoxic agent. chemicalbook.com As mentioned earlier, it can cause liver injury by inhibiting DNA synthesis. biosynth.com DL-Ethionine is also known to induce pancreatic toxicity. sigmaaldrich.comsigmaaldrich.com Acute hemorrhagic pancreatitis with fat necrosis has been induced in mice fed a choline-deficient diet supplemented with DL-ethionine. gntpharma.com Degenerative changes in pancreatic acinar cells caused by DL-ethionine have been studied. ebi.ac.uk
In addition to liver and pancreas, studies on related compounds like methionine sulfoxide (B87167) suggest potential links to renal injury. Methionine sulfoxide reductase A (MsrA), an enzyme that reduces methionine sulfoxide, has been shown to play a protective role against ischemia/reperfusion injury in mouse kidney. nih.gov While this doesn't directly implicate DL-Ethionine sulfone in renal dysfunction, it highlights the sensitivity of the kidney to alterations in sulfur amino acid metabolism and oxidation.
Systemic Effects and Manifestations
While the primary focus of research on DL-Ethionine and its related compounds is on hepatic and pancreatic effects, systemic manifestations can also occur. The disruption of essential metabolic pathways, such as protein synthesis and ATP utilization, can have widespread effects on the organism. Studies on the effects of dietary DL-ethionine on growth and liver metabolism in chickens showed that growth virtually ceased after feeding ethionine for a short period. ebi.ac.uk
Potential as a Research Tool in Disease Modeling
DL-Ethionine, and by extension its related compounds like this compound, serve as valuable research tools for modeling various disease states, particularly those involving the liver and pancreas, and for studying the impact of disrupted methionine metabolism. DL-Ethionine is widely used to induce experimental models of hepatocarcinogenesis and cholangiocarcinogenesis. sigmaaldrich.comfishersci.casigmaaldrich.comthermofisher.comchemicalbook.com It is also used to induce oxidative stress in the liver to study the levels and activities of anti-oxidative enzymes and compounds such as glutathione (B108866). sigmaaldrich.comfishersci.cathermofisher.comchemicalbook.com
Furthermore, DL-ethionine has been used to induce selective exocrine atrophy in the pancreas, which has applications in pancreatic islet transplantation research. ebi.ac.uk This selective toxicity allows for the separation of islet tissue from exocrine tissue, improving the yield for transplantation. ebi.ac.uk
Strategies for Mitigating Pathological Effects (e.g., Methionine supplementation)
Given that DL-Ethionine acts as a methionine antagonist, supplementation with methionine has been investigated as a strategy to mitigate its pathological effects. Methionine supplementation can help to counteract the metabolic disruptions caused by ethionine by providing the necessary amino acid for protein synthesis and methylation pathways.
Studies have shown that methionine supplementation can influence the metabolism of S-adenosylethionine in rats chronically treated with DL-ethionine. aacrjournals.org Supplementation with DL-methionine in the diet of ethionine-fed rats resulted in a lower increase in the concentration of S-adenosylethionine and significantly higher acetylation of ethionine sulfoxide. aacrjournals.org Supplementation with methionine also restored the diurnal oscillation of hepatic ATP, which was absent in rats fed ethionine alone. aacrjournals.org
Reversal of the acute effect of DL-ethionine on pancreatic enzyme output has also been observed with DL-methionine supplementation in dogs. scispace.comprimescholars.com
Methionine supplementation has also been explored in the context of oxidative stress induced by conditions like heat stress, where it can ameliorate negative effects and increase the activity of serum superoxide-dismutase and glutathione. researchgate.netnih.gov
Here is a data table summarizing some of the observed effects related to DL-Ethionine (as direct data on this compound's effects are limited):
| Compound | Effect | Organ(s) Primarily Affected | Reference(s) |
| DL-Ethionine | Inhibition of hepatic RNA synthesis | Liver | ebi.ac.ukebi.ac.uk |
| DL-Ethionine | Inhibition of hepatic protein synthesis | Liver | ebi.ac.ukebi.ac.uk |
| DL-Ethionine | Induction of hepatocarcinogenesis | Liver | ebi.ac.uksigmaaldrich.comfishersci.casigmaaldrich.comthermofisher.comchemicalbook.comnih.gov |
| DL-Ethionine | Induction of cholangiocarcinogenesis | Liver (Biliary Tract) | sigmaaldrich.comfishersci.casigmaaldrich.comthermofisher.comchemicalbook.com |
| DL-Ethionine | Induction of pancreatic toxicity | Pancreas | sigmaaldrich.comsigmaaldrich.com |
| DL-Ethionine | Induction of acute hemorrhagic pancreatitis | Pancreas | gntpharma.com |
| DL-Ethionine | Inhibition of DNA synthesis | Liver | biosynth.com |
| DL-Ethionine | Accumulation of S-adenosylethionine | Liver | ebi.ac.ukaacrjournals.org |
| DL-Ethionine | Hypomethylation of hepatic DNA | Liver | ebi.ac.uk |
| DL-Ethionine | Induction of oxidative stress | Liver | sigmaaldrich.comfishersci.cathermofisher.comchemicalbook.com |
Advanced Methodological Approaches in Dl Ethionine Sulfone Research
In Vitro Cellular Models and Organoid Systems
In vitro cellular models serve as fundamental tools in the initial assessment of DL-Ethionine sulfone's interactions at the cellular level. These models, utilizing various cell lines, allow for controlled studies on cellular uptake, metabolism, and potential cytotoxic effects. Researchers can investigate the compound's impact on specific cellular pathways and functions without the complexity of a whole organism.
Organoid systems, representing three-dimensional tissue cultures derived from stem cells or primary tissue, offer a more physiologically relevant in vitro model compared to traditional two-dimensional cell cultures. nih.govmdpi.com These systems can recapitulate key aspects of tissue architecture and function, providing a more accurate representation of how this compound might behave within a complex biological environment. mdpi.comcore.ac.uk While specific studies on this compound using organoids were not identified, organoid technology is increasingly applied to study the effects of various compounds on tissue development, function, and disease modeling, suggesting its potential applicability in future this compound research. nih.govcore.ac.uk
Preclinical Animal Models for In Vivo Investigation
Preclinical animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and metabolism of this compound in a living system. These models allow researchers to study the compound's absorption, distribution, metabolism, and excretion (ADME), as well as its impact on various organs and physiological processes. Animal models, such as rodents, are commonly used in preclinical research for evaluating methionine and its derivatives. himedialabs.comnih.govveterinaryworld.org Studies involving ethionine in rats have provided insights into its metabolic fate and effects on liver function. nih.gov While direct research specifically on this compound in animal models was not found in the search results, the established use of animal models for studying related sulfur-containing amino acids and their oxidized forms indicates their relevance for in vivo investigations of this compound. himedialabs.comnih.govveterinaryworld.org These models can help bridge the gap between in vitro findings and potential effects in more complex biological systems.
High-Throughput Omics Profiling (Transcriptomics, Metabolomics, Proteomics)
High-throughput 'omics' technologies provide a global view of the molecular changes induced by a compound like this compound. Transcriptomics analyzes the entire set of RNA molecules, revealing alterations in gene expression. medreport.foundationresearchgate.net Proteomics focuses on the complete set of proteins, providing insights into protein abundance, modifications, and interactions. medreport.foundationresearchgate.net Metabolomics profiles the entirety of small-molecule metabolites within a biological sample, offering a snapshot of the metabolic state. frontiersin.orgmedreport.foundation
Applying these techniques to cells or tissues exposed to this compound can help identify affected biological pathways, understand mechanisms of action, and discover potential biomarkers of exposure or effect. frontiersin.orgnih.govfrontiersin.orgresearchgate.net For instance, metabolomics has been used to study the effects of methionine and its derivatives on metabolic profiles in various biological contexts. frontiersin.org While specific high-throughput omics studies on this compound were not found, these powerful tools are widely used in modern biological research to comprehensively assess the impact of chemical compounds on biological systems. nih.govfrontiersin.orgresearchgate.net
Here is an example of how omics data might be presented in a hypothetical study on the cellular effects of this compound:
| Omics Layer | Key Findings (Hypothetical) | Affected Pathways (Hypothetical) |
| Transcriptomics | Upregulation of stress response genes | Oxidative stress, unfolded protein response |
| Proteomics | Altered levels of enzymes in sulfur metabolism | Sulfur metabolism, amino acid biosynthesis |
| Metabolomics | Accumulation of specific sulfur-containing metabolites | One-carbon metabolism, transsulfuration pathway |
Computational Chemistry and Molecular Modeling for Ligand-Protein Interactions and Binding Affinity
Computational chemistry and molecular modeling techniques are valuable for understanding the molecular properties of this compound and predicting its interactions with biological targets, such as proteins. researchgate.netlu.se These methods utilize algorithms and software to simulate molecular behavior and interactions. Density Functional Theory (DFT) calculations, for example, can be used to study the structural and electronic properties of methionine derivatives. scielo.org.mx
Molecular docking and dynamics simulations can predict how this compound might bind to specific proteins, providing insights into potential binding sites and affinities. researchgate.net Studies on the interaction between oxidized forms of methionine, like methionine sulfoxide (B87167), and aromatic residues have demonstrated the utility of computational methods in understanding these interactions and their impact on protein structure and function. nih.gov While direct computational studies specifically on this compound were not found, these techniques are broadly applicable to understanding the behavior of small molecules and their interactions with biological macromolecules, offering a powerful in silico approach to complement experimental studies. researchgate.netlu.se
Isotopic Labeling and Fluxomics for Metabolic Pathway Delineation
Isotopic labeling and fluxomics are advanced techniques used to trace the metabolic fate of a compound and quantify metabolic reaction rates (fluxes) within a biological system. nih.govnih.gov By using stable isotopes, such as 13C, researchers can track the incorporation of labeled atoms from this compound into downstream metabolites. eurisotop.comnih.govresearchgate.net
Mass spectrometry (MS) is commonly used to measure the isotopic enrichment of metabolites, providing data on how this compound is metabolized and which pathways it enters. nih.govnih.govresearchgate.net Fluxomics analysis, which involves sophisticated mathematical modeling of isotopic labeling data, allows for the quantification of metabolic fluxes, providing a dynamic picture of metabolic activity. nih.govnih.gov While specific fluxomics studies on this compound were not identified, isotopically labeled L-methionine sulfone is available eurisotop.com, and these techniques are crucial for understanding the metabolic impact of amino acid analogs and derivatives. nih.govnih.govresearchgate.net
Spectroscopic Techniques for Structural and Radical Characterization (e.g., Electron Paramagnetic Resonance (EPR), X-ray Crystallography)
Spectroscopic techniques provide detailed information about the molecular structure and the presence of unpaired electrons (radicals) in a compound. X-ray crystallography is a powerful technique for determining the three-dimensional structure of crystalline substances at atomic resolution. While the crystal structure of this compound was not explicitly found in the search results, X-ray diffraction has been used to study the packing of methionine sulfone molecules in crystals. researchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used to detect and characterize species with unpaired electrons, such as free radicals. manchester.ac.uknih.govmdpi.com EPR studies have been conducted on gamma-irradiated DL-methionine sulfone single crystals, identifying the presence of specific radical species, such as C·O2- and N·H2 radicals, formed upon irradiation. researchgate.netbiruni.edu.tr These studies provide valuable insights into the stability and reactivity of this compound under certain conditions and the nature of the radical species it can form. researchgate.net
Here is a summary of spectroscopic findings from a study on gamma-irradiated DL-methionine sulfone:
| Technique | Sample Type | Key Findings |
| EPR | Gamma-irradiated single crystals and powder | Detection of C·O2- and N·H2 radicals. researchgate.netbiruni.edu.tr |
| X-ray Diffraction | Single crystal | Anisotropic molecular packing stabilized by hydrogen bonds. researchgate.net |
Q & A
Q. What is the role of DL-Ethionine sulfone in metabolic studies, and how can its effects be experimentally modeled?
this compound is used to investigate metabolic disruptions, such as hepatic steatosis (fatty liver), due to its structural similarity to methionine. Experimental models often involve administering the compound to rodents and analyzing urine or serum via 1H-NMR spectroscopy to track metabolic perturbations. For example, time-series studies in rats utilize peak alignment algorithms (e.g., PARS) and Principal Component Analysis (PCA) to differentiate metabolite patterns caused by oxidative stress or toxicity .
Q. How is this compound synthesized, and what are its key chemical properties?
While direct synthesis details for this compound are not explicitly provided in the literature, analogous compounds like methionine sulfone are prepared by oxidizing methionine with agents like hydrogen peroxide. The sulfone group (-SO₂-) replaces the thioether (-S-) in the parent compound, altering reactivity and stability. Key properties include its molecular formula (C₆H₁₃NO₄S ) and solubility in polar solvents, critical for designing dissolution protocols in biological assays .
Q. Can this compound replace methionine in dietary studies, and how is this tested experimentally?
Early studies compared the growth effects of methionine sulfone versus methionine in rodent diets. Researchers use pair-fed control groups and monitor weight gain, liver function markers (e.g., glutathione levels), and histopathological changes. Results indicate that sulfone derivatives lack metabolic utility due to irreversible oxidation, necessitating sulfur-containing amino acids (e.g., cysteine) to mitigate growth inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in gene expression data from this compound toxicity studies?
this compound’s dual role as a hepatotoxin and oxidative stress inducer complicates data interpretation. Advanced workflows combine differential gene expression analysis (e.g., t-tests with false discovery rate correction) and biclustering to isolate compound-specific transcriptional responses. For instance, PCA of microarray data can reveal outlier clusters linked to secondary genotoxic effects, distinguishing them from primary oxidative damage .
Q. What experimental designs are optimal for assessing this compound’s hepatotoxicity mechanisms?
A multi-omics approach is recommended:
- Transcriptomics : Identify DEGs (differentially expressed genes) via RNA sequencing, focusing on oxidative stress pathways (e.g., NRF2, GPX).
- Metabolomics : Use LC-MS or NMR to quantify sulfone-related metabolites like S-adenosylmethionine (SAMe).
- Histopathology : Correlate molecular findings with liver tissue damage scores. Studies should include dose-response cohorts and controls treated with antioxidants (e.g., NAC) to isolate redox-mediated effects .
Q. Why does this compound exhibit conflicting genotoxicity classifications in mechanistic studies?
While classified as non-genotoxic, this compound may indirectly induce DNA damage via ROS overproduction . Advanced models use comet assays to detect strand breaks and γH2AX staining for double-strand breaks. Concurrently, transcriptomic profiling can clarify whether genotoxicity arises from direct DNA interaction or secondary oxidative cascades, as seen in PCA-driven outlier analyses .
Methodological Notes
- Statistical Rigor : Multi-test correction (e.g., Benjamini-Hochberg) is essential for omics data to reduce false positives .
- Model Validation : Include positive controls (e.g., carbon tetrachloride for hepatotoxicity) and validate findings across species (e.g., zebrafish vs. rodents) .
- Data Transparency : Raw NMR spectra and gene expression matrices should be archived in public repositories (e.g., MetaboLights, GEO) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
